molecular formula C17H16N2S B8599637 4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline

4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline

Cat. No. B8599637
M. Wt: 280.4 g/mol
InChI Key: OWFOAAFVEJEFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline is a useful research compound. Its molecular formula is C17H16N2S and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-(1-Phenylethyl)-1,3-thiazol-4-yl]aniline

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4-[2-(1-phenylethyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C17H16N2S/c1-12(13-5-3-2-4-6-13)17-19-16(11-20-17)14-7-9-15(18)10-8-14/h2-12H,18H2,1H3

InChI Key

OWFOAAFVEJEFME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole (1-5, 0.13 g, 0.42 mmol) was dissolved in anhydrous MeOH (5.0 mL) and deoxygenated under vacuum. 10% Pd/C (0.02 g) was added and the reaction was purged with an H2 baloon. The vigorously stirred reaction was kept under H2 for 12 h, and then filtered through celite. The reaction was then concentrated and subjected to reverse phase HPLC (C-8, 5-95% MeOH—H2O w/0.1% TFA) to provide pure 4-[2-(1-phenylethyl)-1,3-thiazol-4-yl]aniline (4-1). 1H NMR (300 MHz, CDCl3) δ 8.20 (d, J=8.6 Hz, 2H), 7.71 (s, 1H), 7.38 (d, J=8.7 Hz, 2H), 7.34 (d, J=7.8 Hz, 2H), 7.32 (dd, J=7.8, 7.3 Hz, 2H), 7.24 (dd, J=7.3, 7.1 Hz, 1H), 5.01 (br s, 2H), 4.52 (q, J=7.1 Hz, 1H), 1.79 (d, J=7.1 Hz, 3H); MS 281.0 found 281.4 (M+H+) required.
Name
4-(4-nitrophenyl)-2-(1-phenylethyl)-1,3-thiazole
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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